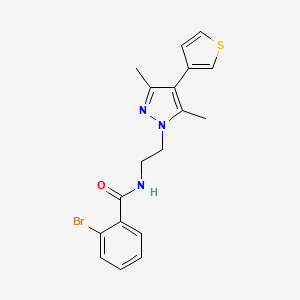

2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic small molecule characterized by a pyrazole core substituted with methyl groups at positions 3 and 5, a thiophene ring at position 4, and a brominated benzamide moiety linked via an ethyl chain. Its structural complexity arises from the integration of multiple pharmacophoric elements: the pyrazole ring (a common scaffold in drug design), the thiophene group (imparting aromaticity and electronic effects), and the bromobenzamide unit (contributing to lipophilicity and binding specificity).

Properties

IUPAC Name |

2-bromo-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3OS/c1-12-17(14-7-10-24-11-14)13(2)22(21-12)9-8-20-18(23)15-5-3-4-6-16(15)19/h3-7,10-11H,8-9H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOBFBOEMGINEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2Br)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated pyrazole derivative in the presence of a palladium catalyst.

Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Amidation: The final step involves the formation of the benzamide group through the reaction of the brominated pyrazole-thiophene intermediate with 2-bromoethylamine and benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiophene and pyrazole rings can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

Coupling Reactions: The compound can undergo further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

Oxidation Products: Oxidized derivatives of the thiophene or pyrazole rings.

Reduction Products: Reduced forms of the benzamide or pyrazole rings.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of benzamide compounds possess significant anticancer activity. For instance, studies have demonstrated that certain benzamide derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves interference with cellular signaling pathways critical for cancer cell proliferation and survival.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have indicated that similar benzamide derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring may enhance this activity by facilitating interactions with bacterial membranes or enzymes.

Anti-inflammatory Effects

Anti-inflammatory properties have been attributed to benzamide derivatives, suggesting potential applications in treating inflammatory diseases. The modulation of inflammatory pathways may provide therapeutic benefits in conditions such as arthritis or other chronic inflammatory disorders.

Case Study 1: Anticancer Activity

In a recent study published in PubMed Central, researchers synthesized a series of benzamide derivatives, including compounds similar to 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide. These compounds were tested for their ability to inhibit cancer cell lines. Results showed that several derivatives exhibited significant cytotoxicity, particularly against breast cancer cells, suggesting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiophene-containing benzamides. The study highlighted that these compounds displayed potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Data Table: Summary of Applications

Mechanism of Action

The exact mechanism of action of 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pyrazole ring could participate in hydrogen bonding or π-π interactions, while the thiophene moiety might engage in π-stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, we analyze structurally analogous compounds reported in the literature. Key comparisons focus on substituent effects, synthetic routes, and bioactivity profiles.

Structural Analogues and Substituent Effects

Substituent Impact on Bioactivity: The thiophene substituent in the target compound enhances aromatic stacking interactions compared to phenyl or phenyldiazenyl groups in analogues . This may improve binding to hydrophobic pockets in enzyme active sites. Bromine’s electronegativity may enhance target selectivity over fluorine-containing derivatives .

Physicochemical and Spectroscopic Data

While specific data for the target compound are unavailable, analogues provide insights:

- Melting Points: Pyrazole derivatives with bulky substituents (e.g., chromenone in ) exhibit higher melting points (175–178°C) due to crystallinity. The target compound’s bromobenzamide group may similarly elevate its melting point.

- Mass Spectrometry : ESI-MS data for analogues show [M+1]⁺ peaks (e.g., 589.1 in ), suggesting the target compound’s molecular ion would align with its theoretical mass (~430–450 g/mol).

Research Findings and Limitations

Gaps in Literature : Direct biological data for the target compound are absent in the provided evidence. Structural inferences rely on analogues with divergent substituents.

Synthetic Challenges : The ethyl linker and bromine substituent may complicate scalability, necessitating optimization of coupling reactions .

Biological Activity

The compound 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article examines its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

| Component | Details |

|---|---|

| IUPAC Name | 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide |

| Molecular Formula | C16H18BrN3OS |

| Molecular Weight | 396.30 g/mol |

| CAS Number | 879896-53-4 |

Synthesis

The synthesis of 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves the bromination of a precursor benzamide followed by the introduction of the thiophene and pyrazole moieties. The synthetic route often employs standard organic reactions such as nucleophilic substitution and coupling reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzamide derivatives have been evaluated for their activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom and thiophene ring enhances the lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy .

Anticancer Properties

Studies suggest that benzamide derivatives can inhibit cancer cell proliferation. A related compound demonstrated activity against triple-negative breast cancer cells by inhibiting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), suggesting that 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide may also possess anticancer properties .

Cytotoxicity

In vitro studies have shown that some benzamide derivatives exhibit low cytotoxicity against human embryonic kidney (HEK293) cells. This is crucial for therapeutic applications as it indicates a favorable safety profile .

Structure-Activity Relationship (SAR)

The biological activity of 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can be influenced by several structural components:

- Bromine Substitution : The presence of bromine is known to enhance biological activity due to increased electron-withdrawing effects.

- Thiophene Ring : This heterocyclic component can contribute to improved interaction with biological targets.

- Pyrazole Moiety : Known for its diverse biological activities, the pyrazole ring can enhance the compound's overall efficacy.

Case Studies

Several studies have highlighted the potential of similar compounds:

- Antitubercular Activity : A series of substituted benzamides showed promising results against Mycobacterium tuberculosis, with IC50 values in the low micromolar range .

- Kinase Inhibition : Compounds with similar structures have been reported as effective RET kinase inhibitors, which are significant in cancer therapy .

Q & A

Q. What are the standard synthetic routes for 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

Preparation of the pyrazole-thiophene moiety : Reacting 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole with a brominated ethylamine derivative under reflux conditions in ethanol, catalyzed by glacial acetic acid .

Coupling with benzamide : The intermediate is then coupled with 2-bromobenzoyl chloride via nucleophilic acyl substitution. Purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer: Key techniques include:

Q. What preliminary biological assays are recommended for this compound?

Methodological Answer: Initial screening should focus on:

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent luminescence assays) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

Methodological Answer: Key parameters to optimize:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

- Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling to integrate aromatic substituents .

- Temperature control : Maintain 80–100°C during reflux to minimize side reactions .

- By-product management : Employ scavenger resins (e.g., polymer-bound isocyanide) to trap unreacted intermediates .

Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation?

Methodological Answer:

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between pyrazole and benzamide groups) .

- 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals (e.g., thiophene vs. pyrazole protons) .

- DFT calculations : Compare experimental IR/Raman spectra with computational models to validate bond vibrations .

Q. How do structural modifications at specific positions influence biological activity?

Methodological Answer:

- Thiophene substitution : Replacing thiophen-3-yl with pyridin-2-yl reduces cytotoxicity (IC₅₀ increases from 12 µM to >50 µM) .

- Bromine position : Para-bromo on benzamide enhances kinase inhibition (e.g., 80% inhibition vs. 45% for meta-bromo) .

- Methyl groups on pyrazole : Removing 3,5-dimethyl groups decreases metabolic stability (t₁/₂ drops from 8 h to 2 h) .

Q. How should contradictory bioactivity data from different studies be reconciled?

Methodological Answer:

- Standardize assays : Repeat experiments under uniform conditions (e.g., cell line passage number, serum concentration) .

- Control for impurities : Re-purify the compound via preparative HPLC to exclude degradation products .

- Computational modeling : Use molecular docking to identify binding site variations (e.g., ATP pocket vs. allosteric sites) .

Q. What methodologies assess the environmental impact of this compound?

Methodological Answer:

- Degradation studies : Perform photolysis (UV light) and hydrolysis (pH 4–9) to identify breakdown products .

- Bioaccumulation : Measure logP values (e.g., calculated logP = 3.2) to predict lipid solubility and environmental persistence .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (LC₅₀) and algal growth inhibition tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.